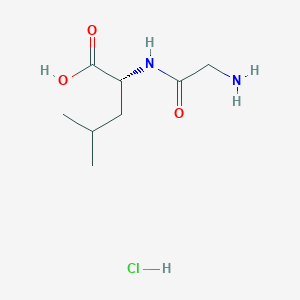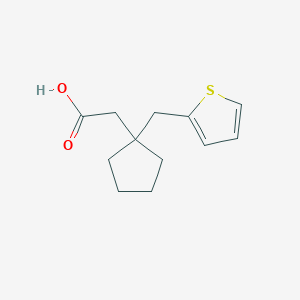
2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of a thiophene ring attached to a cyclopentyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Attachment of the Cyclopentyl Group: The thiophene ring is then subjected to a Friedel-Crafts alkylation reaction with cyclopentyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Acetic Acid Moiety: The final step involves the carboxylation of the intermediate product using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted thiophene derivatives
Scientific Research Applications
2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and cyclopentyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The acetic acid moiety may play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopenten-1-yl)acetic acid: Similar in structure but lacks the thiophene ring.
2-(Thiophen-2-yl)acetic acid: Contains the thiophene ring but lacks the cyclopentyl group.
2-(1-(Thiophen-2-ylmethyl)cyclohexyl)acetic acid: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
2-(1-(Thiophen-2-ylmethyl)cyclopentyl)acetic acid is unique due to the combination of the thiophene ring and cyclopentyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-[1-(thiophen-2-ylmethyl)cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H16O2S/c13-11(14)9-12(5-1-2-6-12)8-10-4-3-7-15-10/h3-4,7H,1-2,5-6,8-9H2,(H,13,14) |
InChI Key |
WCNBVGYYLGTDKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2=CC=CS2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



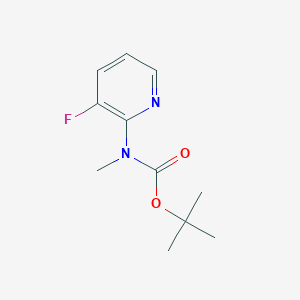

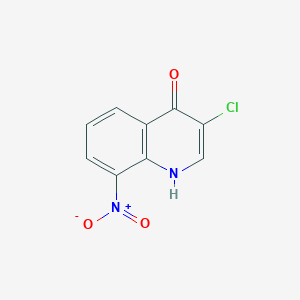
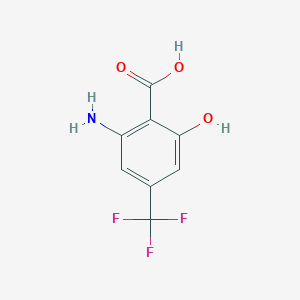
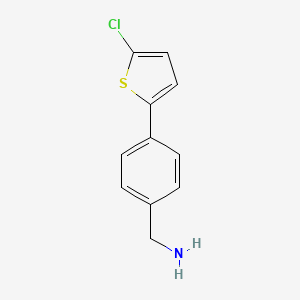

![3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11881642.png)
![2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11881647.png)
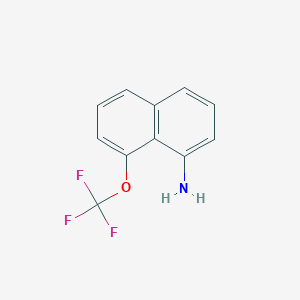

![8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester](/img/structure/B11881665.png)
